molecular formula C13H7N3O2 B15194937 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 14063-00-4

2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B15194937
CAS No.: 14063-00-4
M. Wt: 237.21 g/mol
InChI Key: XXMGUTBJCCMNMD-UHFFFAOYSA-N
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Description

2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a complex organic compound with the molecular formula C₁₃H₇N₃O₂. It is characterized by its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the reaction of arylmethylidene derivatives of malononitrile dimer with bromo derivatives of compounds containing activated methylenes . One common method includes the following steps:

    Preparation of Arylmalononitrile Derivatives: Arylmalononitrile derivatives are synthesized by reacting arylaldehydes with malononitrile in the presence of a base.

    Cyclization Reaction: The arylmalononitrile derivatives undergo a cyclization reaction with bromo derivatives of activated methylenes to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile lies in its specific substituents and the resulting chemical properties. These properties make it particularly valuable in certain applications, such as drug design and materials science, where its specific interactions with biological targets or its structural characteristics are advantageous .

Properties

CAS No.

14063-00-4

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

2,4-dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C13H7N3O2/c14-6-12-9(8-4-2-1-3-5-8)13(12,7-15)11(18)16-10(12)17/h1-5,9H,(H,16,17,18)

InChI Key

XXMGUTBJCCMNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C2(C(=O)NC3=O)C#N)C#N

Origin of Product

United States

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